2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound features a pyrimidine core substituted with a methyl group and a morpholine moiety at positions 4 and 6, respectively. The pyrimidine is linked via a piperazine bridge to a cyclopenta[b]pyridine-3-carbonitrile scaffold. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules (e.g., trisubstituted pyrimidines and pyridinecarbonitriles) demonstrate antimalarial, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-13-20(27-9-11-30-12-10-27)26-22(24-16)29-7-5-28(6-8-29)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYZQYBRNIILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Morpholine and piperazine groups are common across analogues, but substituents like thiophene () or sulfonamide () modulate lipophilicity and target selectivity.
- Carbonitrile Role : The carbonitrile group in all listed compounds likely enhances hydrogen bonding with enzymatic targets, as seen in kinase inhibitors .
Pharmacological and Physicochemical Properties
- Solubility : Morpholine and piperazine groups improve aqueous solubility compared to purely aromatic systems (e.g., ’s thiophene derivative) .
- Bioactivity: Antimalarial: Trisubstituted pyrimidines with piperazine links (e.g., compound 74 in ) show IC50 values <100 nM against Plasmodium falciparum. Antimicrobial: Triazolopyrimidine derivatives () exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus. Kinase Inhibition: Thienopyrimidines () inhibit PI3K/mTOR pathways with nanomolar potency.
Challenges and Opportunities
- Selectivity : Morpholine-containing analogues (e.g., ) often target lipid kinases, but cyclopenta[b]pyridine’s fused ring system could confer unique selectivity .
- Optimization : Substituting the cyclopenta[b]pyridine core with electron-withdrawing groups (e.g., carbonitrile) may enhance metabolic stability compared to phenyl or thiophene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
